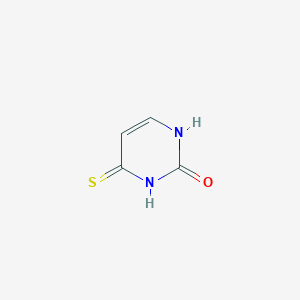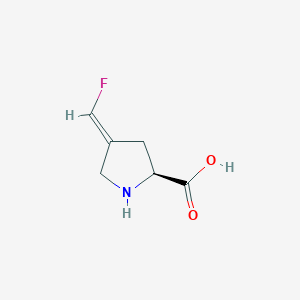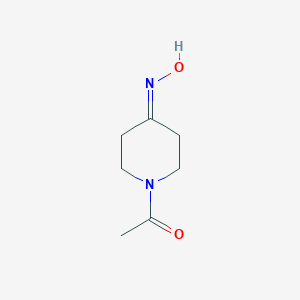
Bio-13-dapptp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bio-13-dapptp is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound has shown promise in the fields of medicine, agriculture, and environmental science.
科学的研究の応用
Bio-13-dapptp has numerous scientific research applications. It has been studied extensively for its potential use in medicine, agriculture, and environmental science. In medicine, this compound has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis. In agriculture, this compound has been studied for its potential use as a growth regulator and plant hormone. It has been shown to increase crop yield and improve plant growth. In environmental science, this compound has been studied for its potential use in water treatment. It has been shown to remove heavy metals from water and reduce pollution.
作用機序
The mechanism of action of Bio-13-dapptp is complex and not fully understood. It is believed that this compound works by inhibiting specific enzymes and proteins that are involved in various cellular processes. This inhibition leads to a cascade of events that ultimately result in the desired effect, such as cancer cell death or plant growth regulation.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In plants, this compound has been shown to regulate plant growth, increase crop yield, and improve plant stress tolerance. In water treatment, this compound has been shown to remove heavy metals from water and reduce pollution.
実験室実験の利点と制限
Bio-13-dapptp has several advantages and limitations for lab experiments. One advantage is its versatility in various fields of research. It has potential applications in medicine, agriculture, and environmental science. Another advantage is its potency. This compound has been shown to be effective in small concentrations. However, one limitation is its complex synthesis process. The synthesis of this compound requires expertise in organic chemistry and access to specialized equipment. Another limitation is the lack of understanding of its mechanism of action. The complex mechanism of action of this compound makes it challenging to study and understand fully.
将来の方向性
There are several future directions for Bio-13-dapptp research. In medicine, further studies are needed to determine the efficacy of this compound in cancer treatment and its potential side effects. In agriculture, further studies are needed to determine the optimal concentration and application method of this compound for crop growth regulation. In environmental science, further studies are needed to determine the effectiveness of this compound in water treatment and its potential environmental impacts.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. Its complex synthesis process, mechanism of action, and biochemical and physiological effects make it a challenging but promising compound for further research. Further studies are needed to determine its full potential and limitations.
合成法
Bio-13-dapptp is a chemical compound that is synthesized through a complex process. The synthesis of this compound involves the reaction of several chemical compounds in a specific order and under specific conditions. The process involves the use of various chemicals and reagents, and the reaction is carried out under controlled temperature and pressure conditions. The synthesis process is complex and requires expertise in organic chemistry.
特性
CAS番号 |
137823-47-3 |
|---|---|
分子式 |
C31H52N9O15P3S |
分子量 |
915.8 g/mol |
IUPAC名 |
[[(2R,3S)-5-[3-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-4-aminopyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C31H52N9O15P3S/c32-29-27-19(39-40(30(27)36-18-35-29)26-15-21(41)22(53-26)16-52-57(48,49)55-58(50,51)54-56(45,46)47)9-3-1-7-13-33-24(42)11-4-2-8-14-34-25(43)12-6-5-10-23-28-20(17-59-23)37-31(44)38-28/h18,20-23,26,28,41H,1-17H2,(H,33,42)(H,34,43)(H,48,49)(H,50,51)(H2,32,35,36)(H2,37,38,44)(H2,45,46,47)/t20-,21-,22+,23-,26?,28-/m0/s1 |
InChIキー |
IAOHLYSIIUCHRD-AWCCZRSHSA-N |
異性体SMILES |
C1[C@@H]([C@H](OC1N2C3=NC=NC(=C3C(=N2)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C3=NC=NC(=C3C(=N2)CCCCCNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
正規SMILES |
C1C(C(OC1N2C3=NC=NC(=C3C(=N2)CCCCCNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
同義語 |
3-(5-((N-biotinyl-6-aminocaproyl)amino)pentyl)-1-(2-deoxyerythropentofuranosyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine-5'-triphosphate bio-13-dAPPTP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



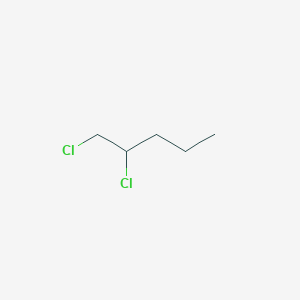

![5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine tosylate](/img/structure/B160162.png)

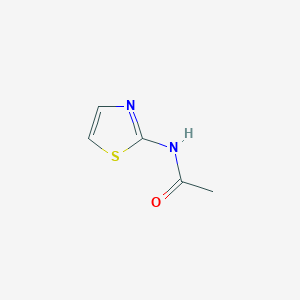
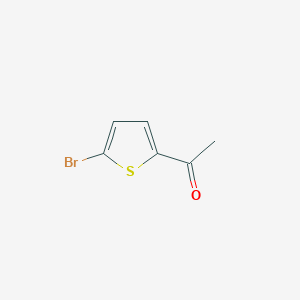
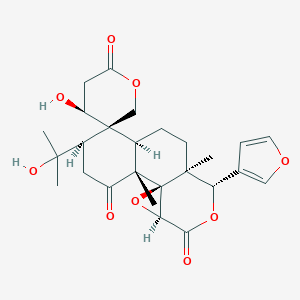
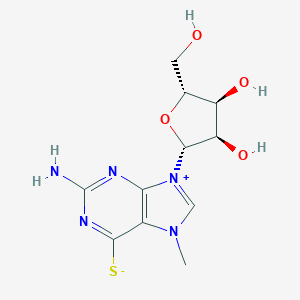

![6-Oxa-9-azaspiro[4.5]decane](/img/structure/B160180.png)
![sodium;(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B160181.png)
